

# Penicillic Acid: A Technical Guide to its Natural Sources and Environmental Occurrence

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## **Abstract**

Penicillic acid is a mycotoxin produced by a variety of fungal species belonging to the Penicillium and Aspergillus genera. Its presence in the food chain, primarily through contaminated agricultural commodities, poses a potential health risk to humans and animals. This technical guide provides an in-depth overview of the natural sources of penicillic acid, its environmental occurrence, and the analytical methodologies for its detection and quantification. Detailed experimental protocols and visual representations of the biosynthetic pathway and analytical workflows are included to support research and development efforts in food safety and toxicology.

## **Natural Sources of Penicillic Acid**

Penicillic acid is a secondary metabolite produced by numerous species of fungi, which are ubiquitous in the environment. These fungi can grow on a wide range of organic materials, leading to the contamination of various agricultural products.

## 1.1. Fungal Producers

The primary producers of penicillic acid belong to the genera Penicillium and Aspergillus. Several species within these genera have been identified as producers:



- Penicillium species: This genus is a major contributor to penicillic acid contamination.
   Species known to produce this mycotoxin include P. aurantiogriseum, P. cyclopium (now often referred to as P. aurantiogriseum), P. puberulum, P. martensii, P. palitans, P. melanoconidium, and P. polonicum.[1] These fungi are commonly found in soil and on decaying vegetation.[2] P. roqueforti, used in the production of certain cheeses, can also produce penicillic acid.[1]
- Aspergillus species: Several species within the Aspergillus genus are also known to produce
  penicillic acid. The most notable producer is A. ochraceus.[1] Other producing species
  include A. sclerotiorum, A. alliaceus, A. auricomus, A. melleus, and A. ostianus.[3] These
  fungi are widespread and can be found in various habitats, including soil and as
  contaminants of starchy foods.[4][5]

## **Environmental Occurrence**

Penicillic acid has been detected in a variety of agricultural commodities and food products worldwide. Its presence is often associated with poor storage conditions that favor mold growth, particularly high moisture and moderate temperatures.[6][7] However, contamination can also occur pre-harvest.[7]

#### 2.1. Occurrence in Plant-Based Commodities

Cereals and fruits are among the most common commodities in which penicillic acid is found.

- Cereals: Maize (corn) is a significant source of penicillic acid contamination.[6] The so-called "blue-eye" disease of corn, caused by certain Penicillium species, is associated with the production of this mycotoxin.[8] Low temperatures during storage (1 to 10°C) have been found to favor its accumulation in corn.[8][9]
- Fruits: Various fruits can be contaminated with penicillic acid, often as a result of post-harvest fungal growth. A survey in Southern China detected penicillic acid in kiwi, apple, peach, grape, and mandarin/orange.[10] The study found that oranges/mandarins, grapes, and kiwis were more favorable for penicillic acid production.[10]

#### 2.2. Occurrence in Animal Products and Feed



Animal feed is a common vector for penicillic acid, which can lead to its presence in animal tissues.

- Animal Feed: Penicillic acid is a known contaminant of animal feeds.
- Animal Tissues: Studies have shown the presence of penicillic acid residues in poultry. One study in Baghdad found penicillic acid in all tested poultry gizzard samples, with levels varying by season.[11][12]

## **Quantitative Data on Penicillic Acid Occurrence**

The levels of penicillic acid contamination can vary widely depending on the commodity, geographical region, and storage conditions. The following table summarizes reported quantitative data.

Commodity	Concentration Range	Region/Study Details	Reference
Fruits (kiwi, apple, peach, grape, mandarin/orange)	0.200–0.596 μg/kg	Southern China	[10]
Poultry Gizzard	15.87 ± 0.03 μg/kg (October)	Baghdad, Iraq	[11][12]
Poultry Gizzard	19.35 ± 0.62 μg/kg (November)	Baghdad, Iraq	[11][12]
Poultry Gizzard	22.79 ± 0.07 μg/kg (December)	Baghdad, Iraq	[11][12]
Poultry Gizzard	26.46 ± 0.05 μg/kg (January)	Baghdad, Iraq	[11][12]
In vitro production by P. cyclopium	Up to 4 mg/mL	Submerged culture	[13]

# **Experimental Protocols**

## Foundational & Exploratory





The accurate detection and quantification of penicillic acid are crucial for food safety monitoring and research. The following sections detail a common workflow involving QuEChERS for sample preparation followed by HPLC-MS/MS analysis.

4.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for the analysis of mycotoxins in complex food matrices.[14][15]

- 4.1.1. Materials and Reagents
- Homogenizer (e.g., blender)
- Centrifuge and 50 mL centrifuge tubes
- Vortex mixer
- Acetonitrile (ACN), HPLC grade
- Ethyl acetate, HPLC grade
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Multi-walled carbon nanotubes (MWCNTs) (optional, for specific matrices)[10]
- 0.22 μm syringe filters

#### 4.1.2. Extraction Procedure

 Homogenization: Homogenize a representative sample of the commodity (e.g., 10-15 g of fruit or cereal) to achieve a uniform consistency.[1][16]



- Extraction:
  - Place the homogenized sample into a 50 mL centrifuge tube.
  - Add 10-15 mL of acetonitrile (or ethyl acetate for certain fruit matrices).[10][14]
  - Add internal standards if necessary.
  - Add a salt mixture, typically containing anhydrous MgSO<sub>4</sub> and NaCl, to facilitate the separation of the organic and aqueous layers.[15]
  - Shake vigorously for 1 minute.[16]
- Centrifugation: Centrifuge the tube at a sufficient speed (e.g., >1,500 rcf) for 5-10 minutes to separate the layers.[1]
- 4.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Transfer: Transfer an aliquot of the upper organic layer (supernatant) to a new centrifuge
  tube containing a d-SPE sorbent mixture.[14] For penicillic acid analysis in fruits, a mixture of
  PSA, C18, and anhydrous MgSO<sub>4</sub> is effective.[10] For some matrices, MWCNTs may also be
  included to remove pigments.[10]
- Cleanup: Vortex the tube for 30 seconds to 1 minute to allow the sorbents to bind to interfering matrix components.[1]
- Centrifugation: Centrifuge the tube again to pellet the sorbents.
- Final Extract: The resulting supernatant is the cleaned extract. This can be filtered through a 0.22 µm syringe filter before analysis.[17]
- 4.2. Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique for the quantification of penicillic acid.[10]

4.2.1. Instrumentation and Conditions



- HPLC System: A standard HPLC or UHPLC system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 4 μm particle size) is commonly used.[17]
- Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B) is typically employed.[17][18]
- Flow Rate: A flow rate of around 0.3 mL/min is common.[17]
- Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

#### 4.2.2. MS/MS Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for penicillic acid are monitored.

Parameter	Value
Precursor Ion (m/z)	e.g., 171.1
Product Ion 1 (m/z)	e.g., 97.1 (for quantification)
Product Ion 2 (m/z)	e.g., 125.1 (for confirmation)
Collision Energy	Optimized for each transition
Dwell Time	Optimized for the number of analytes

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

# **Biosynthesis of Penicillic Acid**

Penicillic acid is synthesized via the polyketide pathway. The biosynthesis starts with the condensation of one molecule of acetyl-CoA and three molecules of malonyl-CoA to form

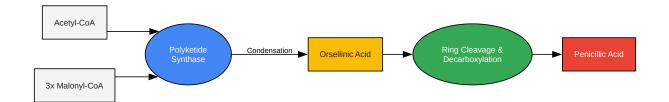




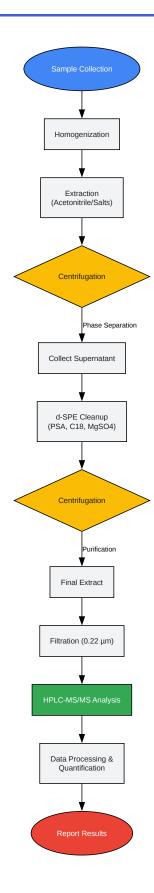


orsellinic acid.[6] Orsellinic acid then undergoes a series of enzymatic modifications, including ring cleavage and decarboxylation, to yield penicillic acid.[6]









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